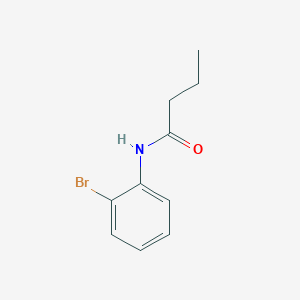

N-(2-bromophenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-bromophenyl)butanamide” is a compound with the CAS Number: 443122-64-3 . It has a molecular weight of 242.12 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) . This indicates that the compound contains a bromophenyl group attached to a butanamide group .Chemical Reactions Analysis

Amides, such as “this compound”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.409g/cm3 and a boiling point of 366.2ºC at 760 mmHg .Applications De Recherche Scientifique

Applications and Environmental Impacts of Brominated Compounds

Brominated Flame Retardants (BFRs)

Brominated flame retardants, including novel brominated flame retardants (NBFRs), have been extensively studied due to their environmental persistence, potential for bioaccumulation, and impacts on human health and ecosystems. These compounds are used in various consumer products to inhibit or resist the spread of fire. However, concerns about their environmental and health impacts have led to restrictions and bans on certain BFRs, prompting the search for safer alternatives.

- Environmental Occurrence and Fate : NBFRs have been detected in indoor air, dust, consumer goods, and food, reflecting their widespread use and potential for human exposure. Studies highlight the importance of monitoring these compounds' occurrence and understanding their environmental fate to assess risks accurately (Zuiderveen, Slootweg, & de Boer, 2020).

Organophosphate Flame Retardants (OPFRs)

Organophosphate compounds are used as alternatives to BFRs due to their lower persistence in the environment. However, like BFRs, OPFRs have raised concerns regarding their potential health impacts, including reproductive toxicity and endocrine disruption.

- Toxicity and Human Exposure : Research on the toxicity and human exposure pathways of OPFRs suggests that these compounds may have significant health implications, necessitating further investigation into safer use and alternatives (Lind & Lind, 2018).

Electrochemical Water Treatment

Electrochemical processes have been explored for treating water contaminated with organic and inorganic pollutants, including brominated compounds. These processes offer potential for effective removal of contaminants but require further optimization to minimize energy consumption and avoid the formation of toxic byproducts (Radjenovic & Sedlak, 2015).

Propriétés

IUPAC Name |

N-(2-bromophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTDZSQKBXRTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352682 |

Source

|

| Record name | N-(2-bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443122-64-3 |

Source

|

| Record name | N-(2-bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.